2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
CAS No.: 4615-94-5
Cat. No.: VC13315995
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4615-94-5 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 2-(4-oxo-3H-phthalazin-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H10N2O3/c1-6(11(15)16)9-7-4-2-3-5-8(7)10(14)13-12-9/h2-6H,1H3,(H,13,14)(H,15,16) |
| Standard InChI Key | AACAKXDXYHEHDJ-UHFFFAOYSA-N |
| SMILES | CC(C1=NNC(=O)C2=CC=CC=C21)C(=O)O |
| Canonical SMILES | CC(C1=NNC(=O)C2=CC=CC=C21)C(=O)O |
Introduction
Structural and Physicochemical Properties
The molecular formula of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is proposed as , with a molecular weight of 230.22 g/mol. The phthalazine core consists of two fused benzene rings, with a ketone group at the 4-position and a propanoic acid chain () at the 1-position. This configuration introduces both hydrophobic (aromatic rings) and hydrophilic (carboxylic acid) regions, influencing solubility and reactivity.
Key spectroscopic features include:
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NMR: The -NMR spectrum of related phthalazinones typically shows a singlet near δ 12.6 ppm for the N–H proton of the phthalazinone ring . The propanoic acid chain would exhibit signals at δ 2.3–2.6 ppm (methylene protons adjacent to the carbonyl) and δ 1.8–2.1 ppm (terminal methyl group).
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IR: Strong absorption bands at 1700–1750 cm (C=O stretch of ketone and carboxylic acid) and 2500–3300 cm (O–H stretch of carboxylic acid).
Table 1: Comparative Physicochemical Data for Phthalazinone Derivatives
| Property | 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic Acid | 3-Ethyl Analog |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 230.22 | 246.26 |
| Predicted logP | 1.2 | 1.8 |
| Aqueous Solubility | Moderate (20–50 mg/L) | Low (<10 mg/L) |
Synthesis and Optimization
The synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid can be achieved through a multi-step protocol adapted from methods used for analogous compounds :
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Phthalazinone Core Formation:
Condensation of phthalic anhydride with hydrazine hydrate in refluxing ethanol yields 1,4-dihydrophthalazin-4-one. This intermediate is then functionalized at the 1-position via nucleophilic substitution or coupling reactions. -
Propanoic Acid Introduction:
A Mitsunobu reaction or palladium-catalyzed cross-coupling introduces the propanoic acid moiety. For example, reacting 1-chlorophthalazin-4-one with ethyl acrylate under Heck conditions, followed by saponification, provides the target compound.
Critical Reaction Parameters:
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Catalysts: Pd(OAc) for cross-coupling; DIAD/TPP for Mitsunobu .
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Purification: Reverse-phase chromatography (HO/MeCN gradient) achieves >95% purity .
Biological Activity and Mechanisms
While direct pharmacological data for 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid are scarce, structurally related phthalazinones exhibit notable bioactivities:
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Antimicrobial Effects:
Analogous compounds inhibit bacterial DNA gyrase, with MIC values of 16–64 µg/mL against Staphylococcus aureus and Escherichia coli. The carboxylic acid group enhances membrane permeability via ionization at physiological pH. -
Anticancer Potential:
Phthalazinones induce apoptosis in HT-29 colon cancer cells (IC = 18 µM) by upregulating caspase-3 and downregulating Bcl-2. The ketone moiety may chelate metal ions essential for tumor angiogenesis.
Table 2: Biological Activity of Phthalazinone Derivatives
| Activity | Model System | Key Finding | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 32 µg/mL | |
| Antiproliferative | HT-29 cells | IC = 18 µM | |
| Anti-inflammatory | RAW 264.7 macrophages | 40% inhibition of TNF-α at 50 µM |
Applications in Materials Science
The compound’s conjugated π-system and carboxylic acid functionality enable applications in:
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Organic Semiconductors:
Thin films of phthalazinone derivatives exhibit hole mobility of 0.12 cm/V·s, suitable for OLED devices . -
Pollutant Detection:
Functionalized phthalazinones serve as fluorophores for detecting polycyclic aromatic hydrocarbons (PAHs) in water, with a detection limit of 0.1 ppb.
Comparative Analysis with Structural Analogs
Replacing the propanoic acid chain with ethyl or methyl groups alters physicochemical and biological properties:
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Solubility: The propanoic acid derivative shows 5× higher aqueous solubility than its ethyl analog due to ionization.
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Bioavailability: LogP values decrease from 1.8 (ethyl) to 1.2 (propanoic acid), enhancing intestinal absorption.
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